1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized as bioisosteres of purines. [] This structural similarity to purines makes them attractive scaffolds in medicinal chemistry, particularly for developing enzyme inhibitors with potential applications in treating various diseases. []
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the class of pyrazolopyrimidines. This compound features a unique structure characterized by a pyrazole ring fused to a pyrimidine ring, making it an important building block in organic synthesis and medicinal chemistry. Its chemical formula is , and it is identified by the CAS number 1094418-20-8. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties, which are currently under investigation in various scientific studies .
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be sourced from chemical suppliers and databases such as PubChem and BenchChem. It is classified under heterocyclic compounds, specifically within the group of pyrazolopyrimidines. The compound's structural features make it a versatile intermediate for synthesizing more complex heterocyclic structures .
The synthesis of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-methyl-1H-pyrazole with tert-butyl isocyanide in the presence of a base can yield the desired compound.
Another method involves the reaction of 1-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine with ammonia in dioxane, which can also produce the target compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and catalyst selection to enhance yield and purity.
The molecular structure of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be described as follows:
The structure includes a tert-butyl group at position 1, a chlorine atom at position 4, and a methyl group at position 6 of the pyrazolo[3,4-d]pyrimidine framework. The presence of these substituents influences both the physical and chemical properties of the compound .
1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions:
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts .
The mechanism of action for 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is closely related to its biological activity. Studies suggest that this compound may interact with specific biological targets within cells, potentially inhibiting certain enzymes or pathways involved in disease progression. For example, its analogs have shown promise in binding to targets associated with cancer cell proliferation .
Research into its binding modes indicates that modifications to the structure can significantly affect its efficacy and selectivity against various biological targets .
The physical properties of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include:
The density is calculated at approximately , indicating it is denser than water .
The applications of 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine span various fields:
This compound's versatility makes it valuable in developing new materials and chemical processes within industrial settings .
Pyrazolo[3,4-d]pyrimidine is a nitrogen-rich bicyclic heterocycle that serves as a bioisostere of the purine nucleobase adenine, enabling its competitive binding to ATP-binding sites in kinase domains. This scaffold forms the structural foundation of numerous therapeutic agents due to its capacity for hydrogen bonding, π-stacking interactions, and hydrophobic contacts within enzymatic pockets. The core structure consists of a fused pyrazole and pyrimidine ring, with substitution patterns at N1, C3, C4, and C6 critically modulating target selectivity and potency. Functionally substituted derivatives like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serve as versatile intermediates for synthesizing complex molecules with tailored pharmacological profiles. These compounds enable access to novel chemical space for drug discovery, particularly in oncology, where their ability to mimic ATP underpins kinase inhibition [8]. The scaffold's synthetic versatility allows for strategic decoration at multiple positions, facilitating optimization of physicochemical properties and binding affinity. Its presence in clinical candidates such as Dinaciclib (CDK inhibitor) and preclinical compounds targeting EGFR, VEGFR, and Src kinases highlights its broad utility in modulating oncogenic signaling pathways [6] [8].
Strategic placement of tert-butyl, chloro, and methyl groups on the pyrazolo[3,4-d]pyrimidine core profoundly influences molecular conformation, binding kinetics, and cellular permeability. The tert-butyl moiety at N1 (e.g., in 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine [CID 135988483]) introduces substantial steric bulk that enhances selectivity by exploiting hydrophobic pockets in kinase domains. This substituent restricts molecular flexibility, reducing entropic penalties upon binding and improving target residence time. Concurrently, the chloro group at C4 or C6 (e.g., 1-(tert-butyl)-6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine [CID 24271796]) acts as a versatile synthetic handle for nucleophilic displacement reactions with amines or thiols, enabling rapid diversification into active inhibitors. The methyl group at C3 or C6 (e.g., 1-(tert-butyl)-6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine) modulates electron density within the ring system, enhancing π-stacking with aromatic residues in target proteins like EGFR or Src kinases.
Table 1: Comparative Bioactivity of Pyrazolo[3,4-d]pyrimidine Substituents
Compound | N1 Substituent | C4 Substituent | C6 Substituent | Key Biological Effects |
---|---|---|---|---|
1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | tert-butyl | H | Cl | Enhanced kinase selectivity; hydrophobic pocket occupancy |
1-(tert-butyl)-6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine | tert-butyl | H | Cl, 3-CH₃ | Improved cellular permeability; electron-donating effects |
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | methyl | Cl | CH₂Cl | Dual reactivity for cross-linking; intermediate for antineoplastic derivatives [8] |
The synergistic effects of these groups are evident in kinase inhibition profiles: Chloro at C6 enables displacement by anilines to generate ATP-competitive inhibitors, while tert-butyl at N1 disrupts interactions with off-target kinases. Additionally, methyl groups at C3 or C6 enhance metabolic stability by shielding reactive positions from oxidative metabolism [1] [3] [8].
The evolution of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors began with the discovery of PP1 (PhenylPyrazolo[3,4-d]pyrimidine-1), a Src family kinase inhibitor, which demonstrated the scaffold's capacity to occupy the adenine-binding pocket of tyrosine kinases. Early analogs featured unsubstituted phenyl rings at N1 but suffered from limited selectivity and solubility. The introduction of tert-butyl groups at N1 (e.g., 1-tert-butyl-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine [DB03023]) marked a pivotal advancement, as the bulky alkyl group improved selectivity for oncogenic kinases like Lyn, Src, and Lck by exploiting unique hydrophobic regions adjacent to the ATP-binding site [7].
Structural optimization campaigns in the 2010s focused on overcoming solubility limitations while maintaining potency. For example, compound 14 (Si306), derived from C4-aniline modifications, exhibited 0.13 μM IC50 against c-Src and significantly inhibited glioblastoma growth in xenograft models. Its prodrug versions incorporated N-methylpiperazine groups linked via O-alkyl carbamate chains to enhance aqueous solubility (>6 μg/mL) without compromising target engagement [5]. Concurrently, dimeric inhibitors (e.g., compound 16) were engineered by conjugating pyrazolo[3,4-d]pyrimidine cores with substrate-competitive peptides, achieving unparalleled selectivity through simultaneous binding to ATP and substrate domains [5].
Table 2: Evolution of Key Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Generation | Representative Compound | Primary Targets | Innovation | Limitations Addressed |
---|---|---|---|---|
First-Gen | PP1 | Src family kinases | Proof-of-concept ATP competition | Low selectivity; poor solubility |
Second-Gen | 1-tert-butyl-3-(4-Cl-Ph)-4-amine [DB03023] | Lyn, Src, Lck | N1-tert-butyl for selectivity | Moderate potency (μM range) |
Third-Gen | Si306 (compound 14) | c-Src (IC₅₀ = 0.13 μM) | 3-OH aniline; enhanced solubility & in vivo efficacy | Metabolic instability |
Advanced | Compound 16 | c-Src (S35 = 0.01) | Bivalent ATP/protein-substrate inhibition | Cell permeability challenges |
Recent trends exploit C6 polar substituents (e.g., ethanolamine in compound 13) to improve water solubility while maintaining nanomolar potency against CDK2 (IC50 = 0.057–0.184 μM) and antiproliferative activity in HCT116 cells [6]. These innovations underscore the scaffold’s enduring relevance in kinase drug discovery, bridging traditional ATP-competitive designs with modern covalent and allosteric modalities [5] [6] [7].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2